molecular formula C23H21ClN4OS B2910418 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1226450-27-6

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2910418
CAS No.: 1226450-27-6
M. Wt: 436.96
InChI Key: VQMMOTSSQBESSL-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1243025-61-7) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted at positions 2 and 5. The 2-position is modified with a 4-(2-chlorophenyl)piperazine moiety, while the 7-position carries a 4-methylphenyl group. Its molecular formula is C₂₃H₂₁ClN₄OS, with a molecular weight of 437.00 g/mol .

Its synthesis typically involves coupling reactions between piperazine derivatives and functionalized thienopyrimidinone intermediates .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c1-15-6-8-16(9-7-15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMMOTSSQBESSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the core structure.

    Functionalization with Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.

Biological Activity

The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1243025-61-7) is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C23H21ClN4OSC_{23}H_{21}ClN_{4}OS, with a molecular weight of 436.96 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and aromatic groups that may influence its biological activity.

PropertyValue
Molecular Formula C23H21ClN4OS
Molecular Weight 436.96 g/mol
CAS Number 1243025-61-7

Pharmacological Profile

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a variety of pharmacological activities, including:

  • Antitumor Activity : Thieno[3,2-d]pyrimidines have been associated with inhibition of specific kinases involved in cancer progression. For instance, similar derivatives have shown efficacy as kinase inhibitors targeting the HER family in non-small cell lung cancer (NSCLC) .
  • Dopamine Receptor Modulation : The piperazine component suggests potential interactions with dopamine receptors. Compounds with similar structures have demonstrated high affinity for dopamine D4 receptors, indicating possible applications in treating neuropsychiatric disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : By targeting specific kinases involved in cell signaling pathways, the compound may disrupt tumor growth and survival.
  • Receptor Binding : The piperazine ring likely facilitates binding to neurotransmitter receptors (e.g., dopamine), influencing neurochemical pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their therapeutic potential:

  • Anticancer Studies : A derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values indicating potent activity at low concentrations .
  • Neuropharmacological Studies : Research on related compounds has shown promise in modulating dopaminergic pathways, suggesting a potential role in treating conditions such as schizophrenia or depression .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical profiles of thieno[3,2-d]pyrimidin-4-one derivatives are highly dependent on substituents at positions 2 and 6. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Weight (g/mol) Key Features Reference
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 4-(2-Chlorophenyl)piperazin-1-yl 4-Methylphenyl 437.00 Chlorine enhances lipophilicity; methylphenyl improves metabolic stability.
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one (CAS: 1226429-03-3) 4-Benzylpiperazin-1-yl 4-Chlorophenyl 437.00 Benzyl group increases steric bulk; higher logP compared to methylphenyl.
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS: 1226457-63-1) 4-Phenylpiperazin-1-yl Phenyl 388.49 Phenyl groups may enhance π-π stacking but reduce solubility.
7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 4-(2-Fluorophenyl)piperazin-1-yl 2-Fluorophenyl 423.89 Fluorine introduces electronegativity, improving receptor affinity.
2-[(Piperazin-1-yl)methyl]-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Piperazin-1-ylmethyl Thiophen-2-yl 340.45 Thiophene enhances electronic interactions; lower molecular weight.

Key Observations

Substituent Effects on Lipophilicity :

  • The 2-chlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl analogs (e.g., ).
  • Benzyl-substituted derivatives (e.g., ) exhibit higher logP values due to aromatic hydrophobicity.

Electron-Withdrawing vs. Fluorine (electron-withdrawing) in fluorophenyl analogs may improve binding to targets like serotonin or dopamine receptors .

Steric and Spatial Modifications :

  • The 4-methylphenyl group at position 7 in the target compound balances steric hindrance and solubility, whereas bulkier substituents (e.g., benzyl in ) may reduce bioavailability.

Synthetic Accessibility :

  • Piperazine coupling reactions (e.g., with sulfonyl chlorides or boronic acids ) are common strategies for introducing substituents at position 2.

Pharmacological Implications

  • Kinase Inhibition: Thienopyrimidinones with arylpiperazine substituents are known to inhibit kinases like PI3K or mTOR .
  • Receptor Modulation : Fluorophenyl and chlorophenyl groups may enhance affinity for GPCRs (e.g., serotonin 5-HT₁A receptors) .

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